2-(3,4-dimethoxyphenyl)-1-heptyl-1H-benzimidazole
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and heptylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of heptylamine under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring instead of a benzodiazole ring.
(3,4-Dimethoxyphenyl)acetonitrile: A nitrile derivative with different reactivity.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-1-HEPTYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of the heptyl group, which may confer distinct physicochemical properties and biological activities compared to its analogues.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-heptylbenzimidazole |
InChI |
InChI=1S/C22H28N2O2/c1-4-5-6-7-10-15-24-19-12-9-8-11-18(19)23-22(24)17-13-14-20(25-2)21(16-17)26-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3 |
InChI Key |
KFYJEPHZMQTQMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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